![molecular formula C13H16O B14269442 {[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene CAS No. 139656-23-8](/img/structure/B14269442.png)
{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyloxy-1,5-hexadiene: is an organic compound that features a benzyl ether group attached to a hexadiene backbone. This compound is of interest due to its unique structural properties, which include two double bonds and a benzyloxy group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyloxy-1,5-hexadiene can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-1,5-hexadiene with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 3-benzyloxy-1,5-hexadiene may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon or other transition metal catalysts can be employed to facilitate the reaction under milder conditions, thus improving efficiency and reducing costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Benzyloxy-1,5-hexadiene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include m-chloroperbenzoic acid and osmium tetroxide.
Reduction: Reduction of the double bonds can be achieved using hydrogenation with catalysts like palladium on carbon or platinum oxide.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, tert-butyl hydroperoxide.
Reduction: Hydrogen gas with palladium on carbon or platinum oxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Benzyloxy-1,5-hexadiene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various cyclic compounds through cycloaddition reactions.
Biology and Medicine: In biological research, derivatives of 3-benzyloxy-1,5-hexadiene are studied for their potential as enzyme inhibitors or as building blocks for drug development.
Industry: In the industrial sector, this compound is utilized in the production of polymers and resins. Its ability to undergo polymerization makes it valuable in the manufacture of specialty plastics and coatings.
Wirkmechanismus
The mechanism of action of 3-benzyloxy-1,5-hexadiene in chemical reactions often involves the interaction of its double bonds and benzyloxy group with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or diols. In substitution reactions, the benzyloxy group can be replaced by other nucleophiles, leading to the formation of new functional groups.
Vergleich Mit ähnlichen Verbindungen
1,5-Hexadiene: A simple diene with two double bonds separated by a single carbon atom.
3-Hydroxy-1,5-hexadiene: Similar to 3-benzyloxy-1,5-hexadiene but with a hydroxyl group instead of a benzyloxy group.
3-Methoxy-1,5-hexadiene: Features a methoxy group instead of a benzyloxy group.
Uniqueness: 3-Benzyloxy-1,5-hexadiene is unique due to the presence of the benzyloxy group, which imparts different reactivity and properties compared to its analogs. The benzyloxy group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
139656-23-8 |
|---|---|
Molekularformel |
C13H16O |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
hexa-1,5-dien-3-yloxymethylbenzene |
InChI |
InChI=1S/C13H16O/c1-3-8-13(4-2)14-11-12-9-6-5-7-10-12/h3-7,9-10,13H,1-2,8,11H2 |
InChI-Schlüssel |
FDJIGBLVDJEJKN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C=C)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


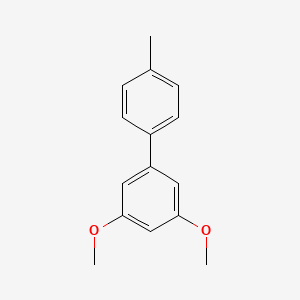
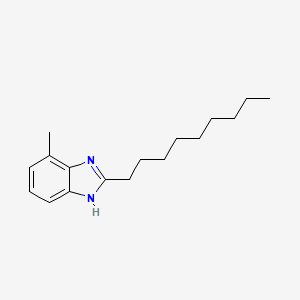
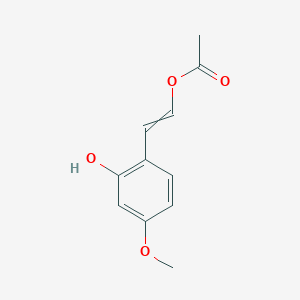
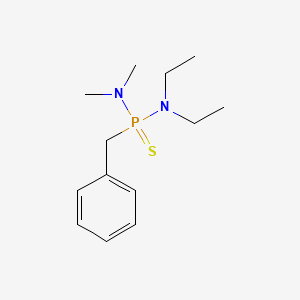
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)

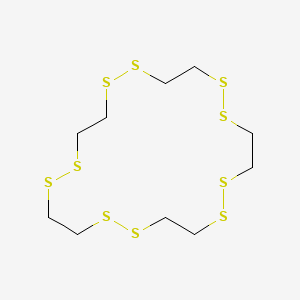
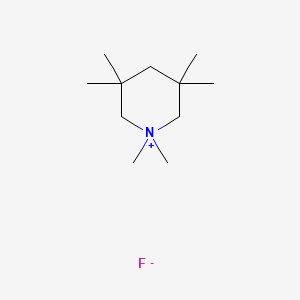
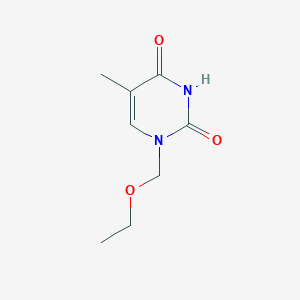
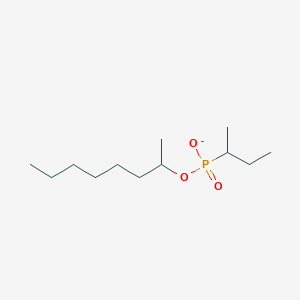
![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
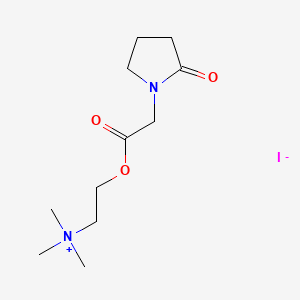
![11-Methyl-7-propyldibenzo[b,h][1,6]naphthyridin-4-ol](/img/structure/B14269453.png)
